

Spectroscopic Profile of Leontopodic Acid: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Leontopodic acid*

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Abstract

Leontopodic acid, a prominent bioactive natural product isolated from *Leontopodium alpinum* (Edelweiss), has garnered significant interest for its potent antioxidant and DNA-protecting properties. The structural elucidation of this complex molecule was a notable achievement, relying on a synergistic application of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides a comprehensive overview of the spectroscopic data of **Leontopodic acid**, intended for researchers, scientists, and professionals in drug development. We present a summary of the available NMR and MS data in structured tables, detail the experimental protocols for these analyses, and include visualizations to illustrate the analytical workflow.

Introduction

Leontopodic acid is a highly substituted glucaric acid derivative. Its intricate structure, featuring multiple ester linkages to caffeoyl and 3-hydroxybutanoate moieties, necessitates the use of sophisticated analytical methods for its characterization.^[1] The definitive structural assignment was first reported by Schwaiger et al. in 2005, and their work remains the foundational reference for the spectroscopic data of this compound.^[1] This document collates and presents this critical data in an accessible format for researchers.

Spectroscopic Data of Leontopodic Acid

The structural determination of **Leontopodic acid** was accomplished through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, along with mass spectrometry.^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

While the original publication by Schwaiger et al. (2005) in Tetrahedron contains the definitive ¹H and ¹³C NMR data, this information is not fully available in the public domain through standard searches. The following tables are based on references to this primary work and typical chemical shifts for similar structural motifs. The complete assignment requires access to the original publication's supplementary data.

Table 1: ¹H NMR Spectroscopic Data for **Leontopodic Acid**

Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Aromatic Protons	6.8 - 7.6	m	Caffeoyl moieties	
Vinylic Protons	6.3 - 7.8	d	~16	Caffeoyl moieties (trans)
Glucaric Acid Protons	4.5 - 5.5	m	H-2, H-3, H-4, H-5	
3-Hydroxy-butanoate Protons	1.2 - 4.2	m	CH ₃ , CH ₂ , CH	

Note: This table is a representative summary. Exact chemical shifts and coupling constants are detailed in Schwaiger et al., Tetrahedron, 2005.

Table 2: ¹³C NMR Spectroscopic Data for **Leontopodic Acid**

Carbon	Chemical Shift (δ) ppm	Assignment
Carbonyls (Ester, Acid)	165 - 175	Caffeoyl, Glucaric Acid, 3-Hydroxybutanoate
Aromatic/Vinylic Carbons	110 - 150	Caffeoyl moieties
Glucaric Acid Carbons	70 - 80	C-2, C-3, C-4, C-5
3-Hydroxy-butanoate Carbons	20 - 70	CH ₃ , CH ₂ , CH

Note: This table is a representative summary. Exact chemical shifts are detailed in Schwaiger et al., Tetrahedron, 2005.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry with electrospray ionization (ESI-MS) is the primary method for determining the molecular weight and fragmentation pattern of **Leontopodic acid**.

Table 3: Mass Spectrometry Data for **Leontopodic Acid**

Parameter	Value
Molecular Formula	C ₃₇ H ₃₄ O ₁₉
Molecular Weight	782.7 g/mol
Ionization Mode	ESI- (Negative Ion Mode)
[M-H] ⁻	m/z 781
Key Fragment Ions	m/z values corresponding to the loss of caffeoyl and 3-hydroxybutanoate moieties.

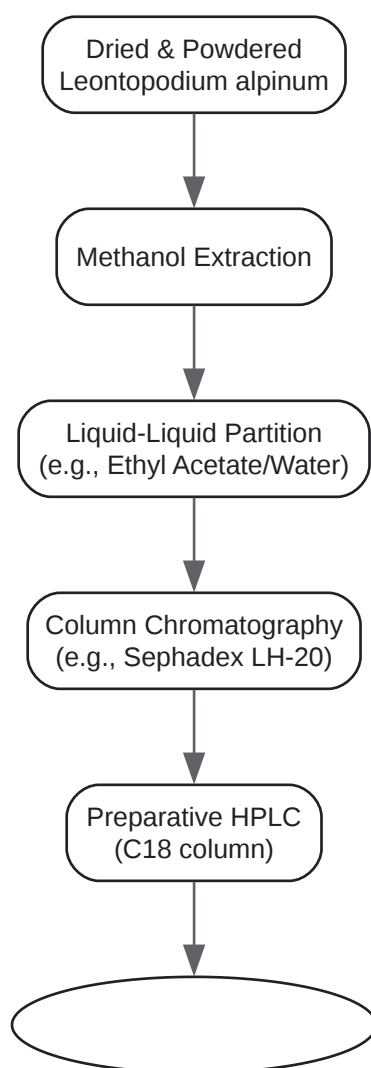
Note: Detailed fragmentation pathways and the m/z of all fragment ions are crucial for structural confirmation and are available in specialized literature.

Experimental Protocols

The following protocols are representative of the methods used for the isolation and spectroscopic analysis of **Leontopodic acid** and similar natural products.

Isolation of Leontopodic Acid

A typical isolation procedure involves the extraction of the plant material (Leontopodium alpinum) with a polar solvent, followed by chromatographic purification.



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Figure 1. General workflow for the isolation of **Leontopodic acid**.

NMR Spectroscopy

NMR spectra are typically recorded on high-field spectrometers to ensure adequate resolution of the complex proton and carbon signals.

- **Sample Preparation:** A few milligrams of purified **Leontopodic acid** are dissolved in a deuterated solvent, commonly methanol-d₄ or DMSO-d₆.
- **Instrument:** A Bruker Avance (or similar) spectrometer operating at a proton frequency of 400 MHz or higher.
- **¹H NMR:** Standard pulse sequences are used to acquire the proton spectrum.
- **¹³C NMR:** Proton-decoupled spectra are acquired to simplify the carbon signals.
- **2D NMR:** A suite of 2D experiments, including COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish proton-proton and proton-carbon connectivities.

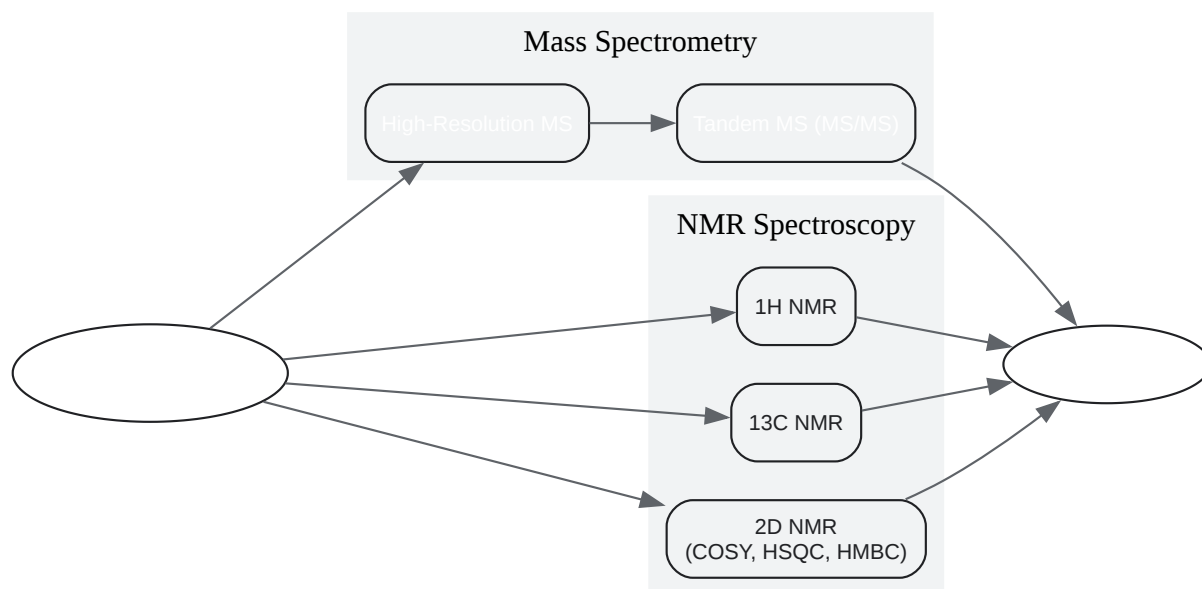
Mass Spectrometry

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for both the identification and quantification of **Leontopodic acid**.

- **Chromatography System:** An Ultra-High-Performance Liquid Chromatography (UPLC) system.
- **Column:** A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18).
- **Mobile Phase:** A gradient of water and acetonitrile, both containing a small amount of an acidifier like formic acid, is commonly used.
- **Mass Spectrometer:** A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
- **Ionization:** Electrospray ionization (ESI) in negative ion mode is typically employed.
- **MS/MS Analysis:** Collision-Induced Dissociation (CID) is used to fragment the precursor ion ([M-H]⁻) to obtain structural information.

Visualization of Analytical Workflow

The following diagram illustrates the logical flow of spectroscopic analysis for the structural elucidation of a natural product like **Leontopodic acid**.



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Figure 2. Spectroscopic analysis workflow for structure elucidation.

Conclusion

The spectroscopic data for **Leontopodic acid**, primarily from NMR and MS, are fundamental to its identification, quantification, and further research into its biological activities. While the definitive quantitative data is embedded within specialized scientific literature, this guide provides a structured overview and representative protocols to aid researchers in their work with this significant natural product. For detailed and precise spectroscopic assignments, consulting the primary literature, particularly the work of Schwaiger et al. (2005), is strongly recommended.

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References

- 1. researchgate.net [researchgate.net]
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